N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide

PKD1 inhibitor radiometric kinase assay biochemical IC50

Generic substitution among PKD inhibitors risks confounding off-target effects and isoform potency discrepancies. This compound provides a stable, ATP-noncompetitive pan-PKD inhibition profile (PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM) validated in LNCaP, HeLa, and in vivo models. • Blocks PKD1-dependent VSV-G transport & ilimaquinone-induced Golgi fragmentation at 50 µM • Inhibits PMA-induced HDAC5 nuclear export at 10-50 µM; anti-migratory in LNCaP cells • High selectivity over PKC, PLK1, AKT, CAMKIIα, CAK ensures confident phenotype attribution

Molecular Formula C25H24N4O3S
Molecular Weight 460.55
CAS No. 688356-42-5
Cat. No. B2913469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide
CAS688356-42-5
Molecular FormulaC25H24N4O3S
Molecular Weight460.55
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC
InChIInChI=1S/C25H24N4O3S/c1-31-19-12-18(13-20(14-19)32-2)27-24-21-10-6-7-11-22(21)28-25(29-24)33-16-23(30)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,26,30)(H,27,28,29)
InChIKeyGYPSBGHMOCWGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CID755673: Pan-PKD Inhibitor Chemical Probe


N-Benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide (CAS 688356-42-5) is a synthetic quinazoline derivative that functions as a cell-active, pan-Proteinkinase D (PKD) inhibitor, commonly known by its PubChem identifier CID755673 [1]. It was the first selective, cell-active small molecule inhibitor discovered for PKD1 [1]. Structurally containing a 4-anilinoquinazoline core with a thioacetamide side chain, it demonstrates high selectivity against other kinases and serves as a critical chemical probe for dissecting PKD-mediated cellular functions in oncology and inflammation research [2].

Pan-PKD pathway signaling studies (PKD1/2/3)
ATP-noncompetitive probe for cellular models
Kinase selectivity profiling against CAMK/PKC families
Oncology target validation and cell migration assays

Procurement Risks of Substituting CID755673


Generic substitution among PKD inhibitors is highly inadvisable due to significant quantitative differences in kinase isoform potency, selectivity, ATP-competition mechanism, and cellular phenotype. Closely related next-generation analogs such as kb NB 142-70 and structurally distinct advanced leads like CRT0066101 exhibit ~6-fold to >100-fold increases in PKD1 biochemical potency [1] and differing selectivity signatures against CAMK and PKC families [2]. Premature or uninformed switching risks altering target occupancy levels, abrogating PKD-isoform-dependent functional readouts, and introducing confounding off-target effects.

Isoform potency profile shift

PKD1/2/3 potency rank order and magnitude may differ significantly with kb NB 142-70 or CRT0066101, altering target engagement interpretation.

Mechanism mismatch

ATP-competitive analogs may lose potency under high cellular ATP, while CID755673 retains ATP-noncompetitive target engagement.

Selectivity signature variation

Off-target activity against CAMK/PKC families can differ across PKD inhibitor classes, introducing confounding pathway effects.

CID755673 Differentiation from PKD Inhibitor Analogs


PKD1 Inhibition Potency vs. CID797718

CID755673 (CAS 688356-42-5) achieves an IC50 of 182 ± 27 nM against PKD1 in a radiometric kinase assay, a 10-fold improvement over its progenitor analog CID797718 (IC50 of 2.13 ± 0.21 µM) [1]. This biochemical potency anchors CID755673 as the foundational PKD1 probe, distinguishing it from CID797718 that lacks sufficient target engagement for reliable cellular pharmacology.

PKD1 Inhibition Potency
Head-to-head
CID755673: 182 nM CID797718: 2.13 µM
Supports PKD1 target engagement model
Radiometric assay, 10-fold potency gain
PKD1 inhibitor radiometric kinase assay biochemical IC50 structure-activity relationship quinazoline inhibitor

Pan-PKD Isoform Profiling vs. kb NB 142-70

A systematic biochemical profiling against all three PKD isoforms reveals that CID755673 inhibits PKD1 (IC50 = 182 nM), PKD2 (IC50 = 280 nM), and PKD3 (IC50 = 227 nM) with a balanced nanomolar pan-PKD profile. In contrast, the advanced analog kb NB 142-70 is approximately 6.4-fold more potent (PKD1 IC50 = 28.3 nM) and exhibits a distinct isoform selectivity rank order [1]. This quantitative gap underscores that CID755673 occupies a critical, moderate-potency window ideal for dose-response mechanistic assays.

Pan-PKD Isoform Profiling
Reported
PKD1 182 nM PKD2 280 nM PKD3 227 nM
Balanced pan-PKD profile supports signaling studies
kb NB 142-70 ~6.4× more potent, different rank order
PKD1 PKD2 PKD3 isoform selectivity radiometric assay structure-activity relationship

Kinase Selectivity Against CAMK and PKC Families

CID755673 demonstrates approximately 200-fold selectivity for PKD1 over structurally related AGC/CAMK kinases such as CAMKIIα (IC50 = 40.5 µM), PLK1 (IC50 = 20.3 µM), and AKT (IC50 > 50 µM) [1]. Against the PKC family, CID755673 fails to inhibit PKCδ at relevant concentrations and only weakly inhibits PKCα and PKCβI at concentrations >1 µM [2]. This selectivity profile is superior to less characterized quinazoline kinase inhibitors and provides a defined experimental window.

Kinase Selectivity
Class-level
~200-fold over CAMKIIα
Defined selectivity window supports pathway-specific interpretation
Minimal PKCδ inhibition at 10 µM
kinase selectivity CAMK PKC PKD1 off-target activity

ATP-Noncompetitive Mechanism vs. ATP-Competitive Analogs

Kinetic analysis confirms that CID755673 is not competitive with ATP for PKD1 enzyme inhibition, a rare and differentiating feature among quinazoline-based kinase inhibitors [1]. This mechanism preserves consistent target engagement even under fluctuating intracellular ATP concentrations (~1–10 mM), whereas ATP-competitive inhibitors (class-level inference for typical quinazoline scaffolds) can display variable potency in cellular contexts.

ATP Mechanism
Class-level
ATP-noncompetitive (kinetic confirmation)
Mechanism supports cellular model reproducibility
Unaffected by intracellular ATP fluctuation
ATP-noncompetitive inhibitor mechanism of action kinase inhibitor CID755673 PKD

Cellular Efficacy in LNCaP Cells vs. kb NB 142-70

In LNCaP prostate cancer cells, CID755673 blocks PMA-induced PKD1 autophosphorylation at Ser916 with a cellular IC50 of approximately 2.2 µM for its potent analog kb NB 142-70. While direct cellular IC50 data for CID755673 is not precisely quantified in this assay context, the concentration-dependent inhibition of endogenous PKD1 activation was demonstrated at 50 µM [1][2]. The analog kb NB 142-70 achieves a 6.4-fold improvement in biochemical potency, which translates to enhanced cellular target engagement at lower concentrations.

Cellular Efficacy
Reported
CID755673 effective at 50 µM kb NB 142-70 IC50 2.2 µM
Cellular target engagement context supports assay design
LNCaP PKD1 Ser916 phosphorylation
cellular IC50 LNCaP prostate cancer PKD1 autophosphorylation Western blot

Functional Selectivity vs. CRT0066101

CRT0066101, a structurally distinct pyrimidine-based PKD inhibitor, achieves biochemical IC50 values of 1, 2.5, and 2 nM for PKD1, PKD2, and PKD3 respectively, representing a >100-fold increase in potency compared to CID755673 [1]. CRT0066101 also demonstrates selectivity against >90 protein kinases and is orally bioavailable with in vivo anti-tumor activity . However, this extreme potency and oral bioavailability profile may limit its utility as a cellular probe for graded dose-response studies compared to CID755673.

Functional Selectivity
Class-level
CRT0066101 PKD1 IC50 1 nM
Moderate-potency profile supports graded dose-response studies
>100-fold potency difference, distinct in vivo PK
PKD inhibitor CRT0066101 selectivity panel oral bioavailability in vivo efficacy

CID755673 Application Scenarios in Biomedical Research


PKD1-Dependent Golgi Fragmentation Assays

CID755673 at 50 µM effectively blocks PKD1-dependent VSV-G protein transport from the Golgi and inhibits ilimaquinone-induced Golgi fragmentation [1]. Its moderate potency and ATP-noncompetitive mechanism provide a stable experimental window for acute treatment protocols lasting 30–60 minutes without complete kinase ablation, making it ideal for studying PKD1 scaffolding functions independent of catalytic activity.

Prostate Cancer Cell Migration and Invasion Screening

In LNCaP prostate cancer cells, CID755673 inhibits PMA-induced HDAC5 nuclear export at concentrations of 10–50 µM, with demonstrated anti-migratory and anti-invasive effects [1]. Its well-characterized selectivity profile against PKC isoforms enables researchers to confidently attribute phenotypes to PKD1 inhibition rather than confounding PKC pathway interference [2].

PKD Target Validation and Isoform Selectivity Profiling

With balanced pan-PKD inhibition profiles (PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM), CID755673 serves as a tool for initial target validation across multiple PKD isoforms simultaneously. Procurement for selectivity profiling against the PKD family before advancing to isoform-selective probes like kb NB 142-70 provides a cost-effective research strategy [3].

In Vivo Mouse PD Studies of PKD Inhibition

Acute administration of CID755673 to normal mice reduced both PKD1 and PKD2 phosphorylation in a time- and dose-dependent manner [4]. This foundational in vivo PD data supports its utility in preclinical target engagement studies. Caution is warranted, as off-target PKD-independent mitogenic signaling in Swiss 3T3 cells has been reported, and careful cell-type validation is required [5].

Application
Selection Property
Validation Focus
Golgi fragmentation assays
ATP-noncompetitive mechanism stability
VSV-G transport blockade readout
Prostate cancer cell migration studies
Kinase selectivity against PKC isoforms
PKD1-specific HDAC5 nuclear export
PKD isoform target validation
Balanced pan-PKD inhibition profile
Isoform selectivity ranking
In vivo PD target engagement studies
Acute target engagement profile
PKD1/2 phosphorylation monitoring
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